molecular formula C12H14N2O B1421329 1-ethyl-5,6-dimethyl-1H-benzimidazole-2-carbaldehyde CAS No. 920438-26-2

1-ethyl-5,6-dimethyl-1H-benzimidazole-2-carbaldehyde

Cat. No. B1421329
M. Wt: 202.25 g/mol
InChI Key: HGMYIQIVNITZRC-UHFFFAOYSA-N
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Description

1-Ethyl-5,6-dimethyl-1H-benzimidazole-2-carbaldehyde is a chemical compound with the molecular formula C12H14N2O . It has a molecular weight of 202.26 .


Synthesis Analysis

The synthesis of substituted imidazoles, such as 1-ethyl-5,6-dimethyl-1H-benzimidazole-2-carbaldehyde, has seen recent advances . These heterocycles are key components to functional molecules used in various applications . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of 1-ethyl-5,6-dimethyl-1H-benzimidazole-2-carbaldehyde is characterized by the presence of an imidazole ring, which is a heterocyclic structural motif . This ring is substituted with ethyl and methyl groups, and also contains a carbaldehyde functional group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-ethyl-5,6-dimethyl-1H-benzimidazole-2-carbaldehyde include a molecular weight of 202.26 . The compound is recommended to be stored at temperatures between 28°C .

Scientific Research Applications

  • Structural Analysis and Reactivity :

    • A study on N-unsubstituted 1,2,4-triazole-3-carbaldehydes, which are structurally related to benzimidazole-2-carbaldehyde, showed that these compounds can dimerize in solid state and exist as monomers in solution. This parallels with benzimidazole-2-carbaldehyde, indicating potential reactivity and stability characteristics of such compounds (Browne, 1971).
    • Another study synthesized a compound similar to 1-ethyl-5,6-dimethyl-1H-benzimidazole-2-carbaldehyde, highlighting its molecular structure and intramolecular hydrogen bonding, which could suggest potential applications in molecular design and synthesis (Geiger & Destefano, 2014).
  • Synthetic Applications :

    • Benzimidazole-2-carbaldehyde has been used in reactions with enamines to form various compounds, demonstrating its versatility in organic synthesis (Ukhin et al., 1999).
    • A facile synthesis method for novel carbazole derivatives using benzimidazole-2-carbaldehyde was reported, indicating its utility in creating complex organic molecules (Kandemir & Sengul, 2015).
  • Catalytic Applications :

    • A study involving iron(II) complexes with benzimidazole-2-yl-phenol derivatives, including a 5,6-dimethyl variant, revealed their potential in catalyzing ethylene oligomerization, suggesting industrial applications (Haghverdi et al., 2018).
  • Chemical Reactivity and Transformations :

    • Research on dimethoxy activated benzimidazoles, including benzimidazole-2-carbaldehydes, discussed their reactivity and provided synthetic routes to new heterocyclic structures, which could be relevant for the development of pharmaceuticals and other organic compounds (Black et al., 2020).

properties

IUPAC Name

1-ethyl-5,6-dimethylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-4-14-11-6-9(3)8(2)5-10(11)13-12(14)7-15/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMYIQIVNITZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C(=C2)C)C)N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-5,6-dimethyl-1H-benzimidazole-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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